1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine
Overview
Description
1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom and an ethoxycarbonyl group attached to the fourth carbon atom of the piperidine ring
Preparation Methods
The synthesis of 1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with phenylethyl bromide in the presence of a base such as sodium hydride to form 1-(Phenylethyl)piperidine. This intermediate is then reacted with ethyl chloroformate to introduce the ethoxycarbonyl group, yielding the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain diseases or conditions.
Industry: The compound is used in the development of new materials and chemicals, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine involves its interaction with specific molecular targets. The phenylethyl group may interact with hydrophobic pockets in proteins, while the ethoxycarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine can be compared with other piperidine derivatives, such as:
1-(Phenylethyl)piperidine: Lacks the ethoxycarbonyl group, which may result in different chemical reactivity and biological activity.
4-(Ethoxycarbonyl)piperidine: Lacks the phenylethyl group, which may affect its interaction with biological targets.
1-(Phenylethyl)-4-(methoxycarbonyl)piperidine: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, which may influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the phenylethyl and ethoxycarbonyl groups, which confer specific chemical and biological properties that are distinct from other piperidine derivatives.
Properties
IUPAC Name |
ethyl 1-(2-phenylethyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)15-9-12-17(13-10-15)11-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZRFIMBWGTZSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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